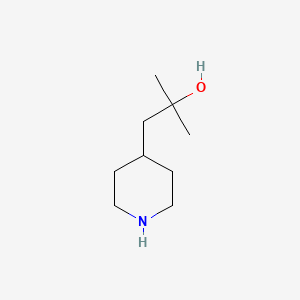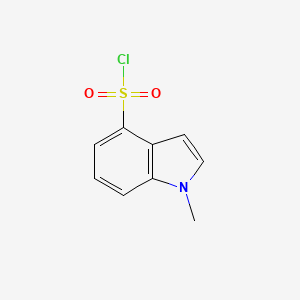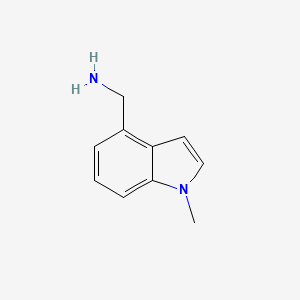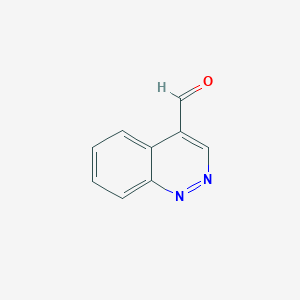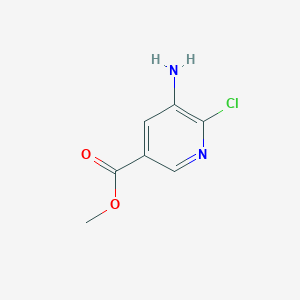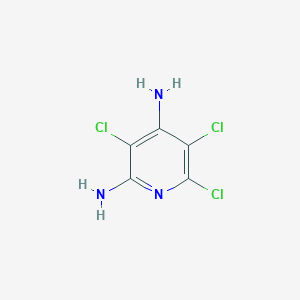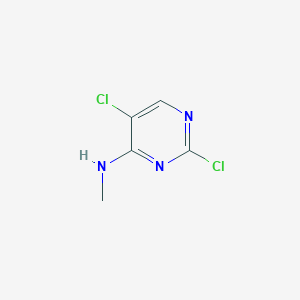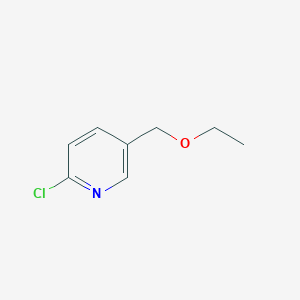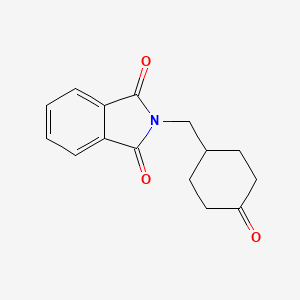
2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione
Descripción general
Descripción
“2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione” is a chemical compound with the molecular formula C15H15NO3 . It is an important intermediate for the synthesis of rivaroxaban, which is an anticoagulant and the first orally active direct factor Xa inhibitor .
Synthesis Analysis
The synthesis of isoindoline-1,3-dione derivatives involves the design and creation of new compounds. In one study, a series of isoindoline-1,3-dione -N-benzyl pyridinium hybrids were designed, synthesized, and evaluated as anti-Alzheimer agents with cholinesterase inhibitory activities .Molecular Structure Analysis
The molecular structure of “2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione” can be represented by the InChI code 1S/C14H13NO3/c16-10-7-5-9 (6-8-10)15-13 (17)11-3-1-2-4-12 (11)14 (15)18/h1-4,9H,5-8H2 .Aplicaciones Científicas De Investigación
Facile Synthesis of Novel Compounds
A study by Chen et al. (2017) describes the phosphine-catalyzed annulation of α-substituted allenoate with oxindoles, leading to the creation of novel spirocyclohexenes. This method offers a pathway to structurally unique compounds, potentially expanding the range of chemical entities available for various applications (Chen, Fan, Xu, & He, 2017).
Development of Kinase Inhibitors
Bramson et al. (2001) focused on the development of oxindole-based compounds as inhibitors of cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation. This work has implications for cancer treatment, as these compounds could potentially inhibit cancer cell growth (Bramson et al., 2001).
Synthesis of Hydroxyindole Derivatives
Nambu et al. (2014) developed an efficient ring-opening cyclization method for cyclohexane-1,3-dione-2-spirocyclopropanes with primary amines, facilitating access to tetrahydroindol-4-ones. This method has potential in the synthesis of diverse indole derivatives (Nambu, Fukumoto, Hirota, & Yakura, 2014).
Inhibitory Activity Against Xanthine Oxidase
Research by Gunduğdu et al. (2020) revealed that isoindole-1,3-dione derivatives show inhibitory activity against xanthine oxidase, an enzyme involved in purine metabolism. This could have implications for the treatment of diseases like gout (Gunduğdu, Noma, Taşkın-Tok, Ateş, & Kishali, 2020).
Polysubstituted Isoindole-1,3-dione Analogues
Tan et al. (2014) synthesized new polysubstituted isoindole-1,3-diones, exploring the structural diversity and potential applications of these compounds in various fields of chemistry (Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014).
Cytostatic Activities of Spirocyclic-Oxindole Derivatives
A study by Yong et al. (2007) explored novel spirocyclic-oxindole compounds and their significant cytostatic activity on cancer cell lines. Such compounds could be valuable in the development of new anticancer therapies (Yong, Ung, Pyne, Skelton, & White, 2007).
Propiedades
IUPAC Name |
2-[(4-oxocyclohexyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c17-11-7-5-10(6-8-11)9-16-14(18)12-3-1-2-4-13(12)15(16)19/h1-4,10H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKYGZRROIQLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1CN2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627162 | |
| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Oxocyclohexylmethyl)isoindole-1,3-dione | |
CAS RN |
423116-18-1 | |
| Record name | 2-[(4-Oxocyclohexyl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



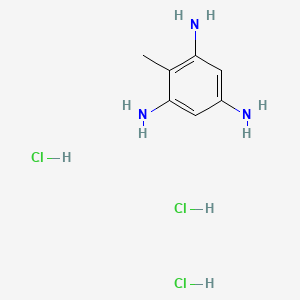
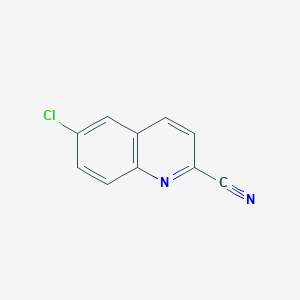
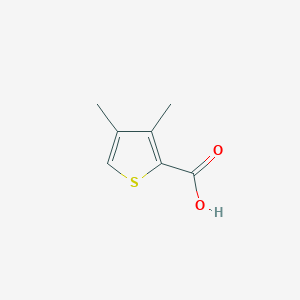
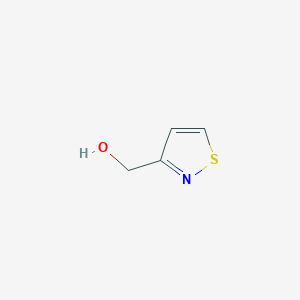
![6-Fluoro-3-methylbenzo[d]isoxazol-5-amine](/img/structure/B1602822.png)
